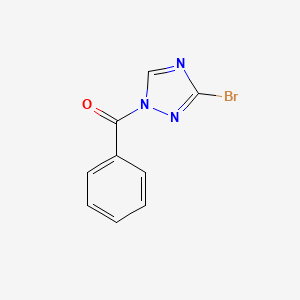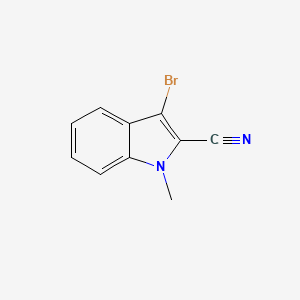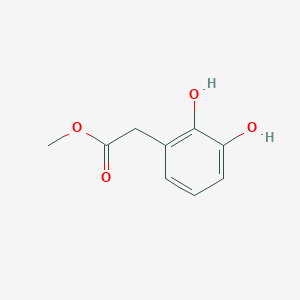
Methyl 2-(2,3-dihydroxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,3-dihydroxyphenyl)acetate is an organic compound belonging to the class of phenols. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(2,3-dihydroxyphenyl)acetate can be synthesized through the esterification of 2-(2,3-dihydroxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2,3-dihydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
Methyl 2-(2,3-dihydroxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of Methyl 2-(2,3-dihydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxyl groups can donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in protecting cells from damage and maintaining cellular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2,4-dihydroxyphenyl)acetate
- Methyl 2-(2,5-dihydroxyphenyl)acetate
- 2-(3,4-Dihydroxyphenyl)acetic acid
Uniqueness
Methyl 2-(2,3-dihydroxyphenyl)acetate is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interaction with other molecules. This distinct structure can result in different biological activities and chemical properties compared to its analogs .
Propriétés
Formule moléculaire |
C9H10O4 |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
methyl 2-(2,3-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10O4/c1-13-8(11)5-6-3-2-4-7(10)9(6)12/h2-4,10,12H,5H2,1H3 |
Clé InChI |
ZYDXGEDHRLXIPF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C(=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


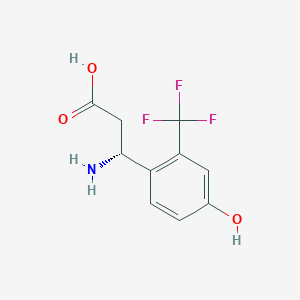
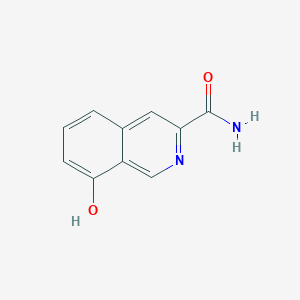
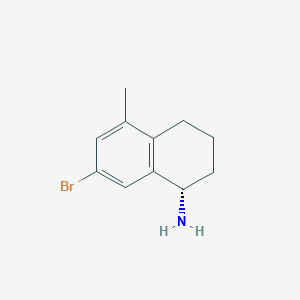
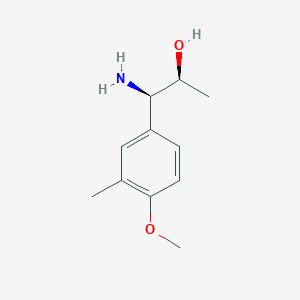
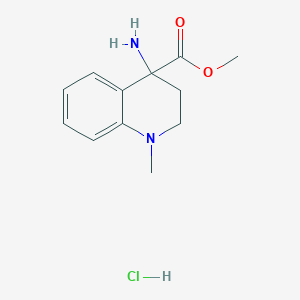
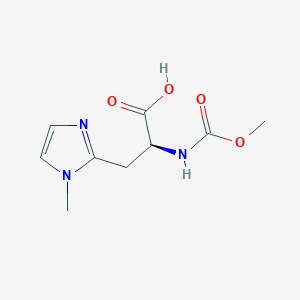
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
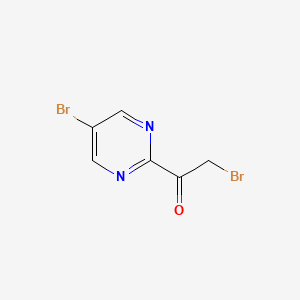
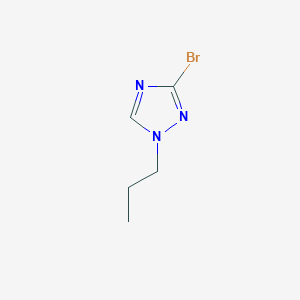
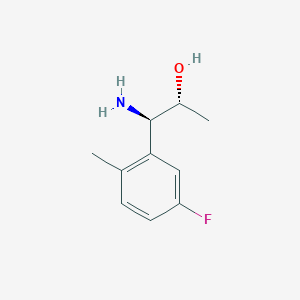
![5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13032535.png)

